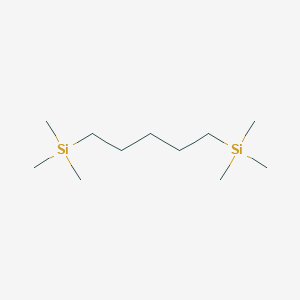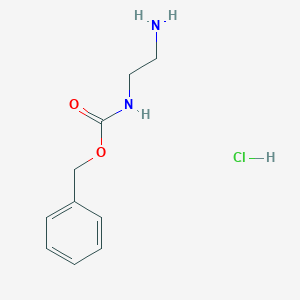
苄基 N-(2-氨基乙基)氨基甲酸酯盐酸盐
描述
Benzyl N-(2-aminoethyl)carbamate hydrochloride is a chemical compound that can be synthesized and utilized in various chemical reactions. It is related to the family of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are often used as intermediates in the synthesis of other organic compounds, including pharmaceuticals and pesticides.
Synthesis Analysis
The synthesis of benzyl carbamates can be achieved through different methods. One approach involves the use of alkyl 4-chlorobenzoyloxycarbamates as nitrogen source reagents for the base-free, intermolecular aminohydroxylation reaction, which is effective under base-free conditions and applicable to a variety of alkenes . Another method includes the cobalt-catalyzed in situ generation of isocyanates from N-Boc-protected amines, which then react with benzyl alcohols to form benzyl carbamates . Additionally, benzyl carbamate can be combined with N-chlorosuccinimide for the aminohalogenation of β-nitrostyrenes, catalyzed by potassium carbonate .
Molecular Structure Analysis
The molecular structure of benzyl carbamates can be characterized using various spectroscopic techniques. For instance, the compound benzyl N-(1,3-benzothiazol-2-yl)-N-benzylcarbamate was characterized by FT-IR, NMR, UV–Vis, and X-ray diffraction, providing detailed information about its molecular geometry and electronic structure . The crystal structure of related compounds can be stabilized by intermolecular hydrogen bonds and C—H⋯π interactions, as seen in the case of (1S,3S,4S)-tert-butyl N-[1-benzyl-3-hydroxy-5-phenyl-4-(picolinamido)pentyl]carbamate .
Chemical Reactions Analysis
Benzyl carbamates participate in various chemical reactions. They can act as electrophiles in aminomethylation reactions, leading to the synthesis of protected chiral β2-amino acids . In the context of prodrug design, benzyl carbamates can be used to create mutual prodrugs that release parent drugs in aqueous and plasma media through cyclization-activated mechanisms . Moreover, benzyl carbamates can be transformed into potent electrophiles, such as isocyanates, which can then cyclize to form the corresponding drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl carbamates are influenced by their molecular structure. For example, the presence of substituents on the benzyl ring can affect the hydrolysis rates of carbamate prodrugs, as seen in the study of N-(substituted 2-hydroxyphenyl)carbamates . The regioselectivity and efficiency of chemical reactions involving benzyl carbamates, such as aminohalogenation, are also determined by the nature of the substituents on the β-nitrostyrene .
科学研究应用
光敏结构: 与苄基 N-(2-氨基乙基)氨基甲酸酯盐酸盐在结构上相关的苄基 N-亚硝基氨基甲酸酯被合成,可作为光敏结构。这些化合物可用作烷化剂或交联剂的控释剂 (Venkata、Shamo 和 Benin,2009).
氨基卤化反应: 在有机合成领域,苄基氨基甲酸酯和 N-氯代琥珀酰亚胺的组合已被开发为 β-硝基苯乙烯的氨基卤化的高效系统,该系统由碳酸钾催化。该方法因其高效率和缩短的反应时间而具有重要意义 (Ji 等人,2011).
氨基甲酸酯的机械化学合成: 使用 1,1'-羰基二咪唑 (CDI) 作为环保酰化剂的氨基甲酸酯的机械化学制备突出了合成氨基甲酸酯(包括衍生自苄基氨基甲酸酯的氨基甲酸酯)的一种创新、可持续的方法 (Lanzillotto 等人,2015).
膦肽衍生物的合成: 苄基氨基甲酸酯用于合成苯基 1-芳基甲基膦酸氯,从而产生膦肽衍生物。这突出了它在复杂有机分子合成中的作用 (Dai 和 Chen,1997).
寡脱氧核苷酸合成: 在分子生物学领域,苄基氨基甲酸酯已用于在寡脱氧核苷酸合成中阻断核苷。该方法对于在合成过程中保护某些基团并确保最终寡聚体的完整性至关重要 (Watkins、Kiely 和 Rapoport,1982).
碳酸酐酶抑制: 对由苄基胺合成的磺酰氨基甲酸酯和磺酰胺衍生物的研究探索了它们对碳酸酐酶的抑制作用。这项研究对于了解这些化合物的生化相互作用和潜在治疗应用非常重要 (Göksu 等人,2014).
安全和危害
属性
IUPAC Name |
benzyl N-(2-aminoethyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLKQXIAPAAIEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507811 | |
| Record name | Benzyl (2-aminoethyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-(2-aminoethyl)carbamate hydrochloride | |
CAS RN |
18807-71-1 | |
| Record name | Benzyl (2-aminoethyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl N-(2-aminoethyl)carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

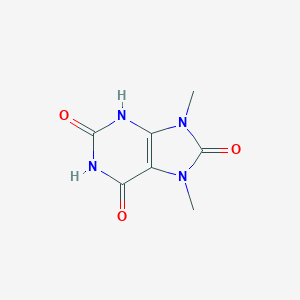
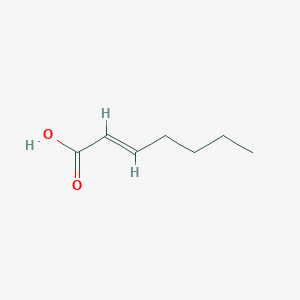

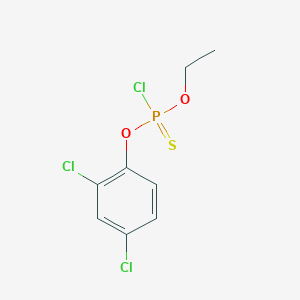
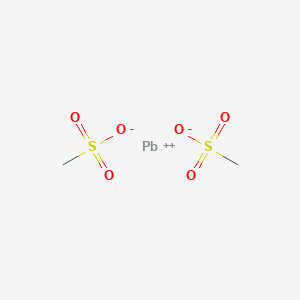
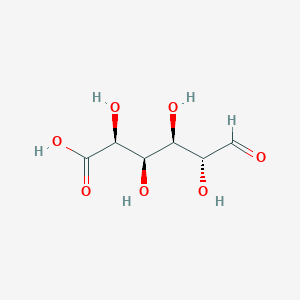
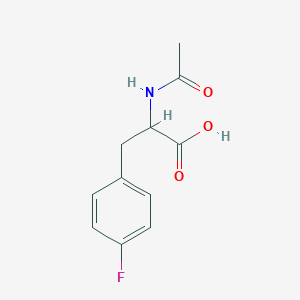
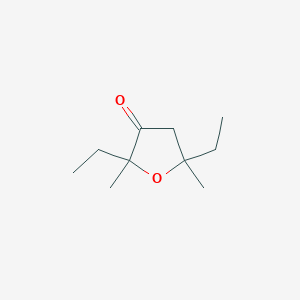
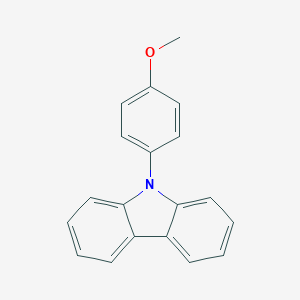
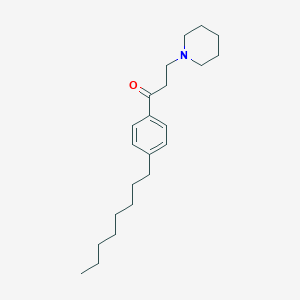
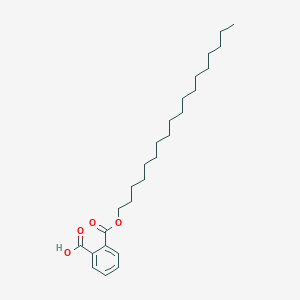
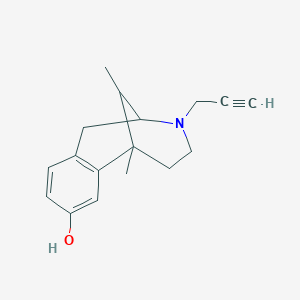
![9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy-](/img/structure/B100396.png)
